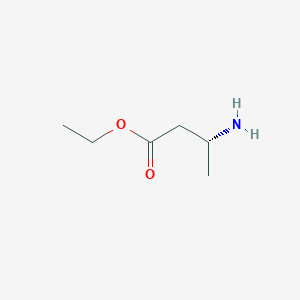

Ethyl (3R)-3-aminobutanoate

Overview

Description

Ethyl (3R)-3-aminobutanoate is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl (3R)-3-aminobutanoate, also known as ethyl 3-aminobutyrate, is a chiral compound with significant biological activity, particularly in the context of neurotransmission and metabolic pathways. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceutical research.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₃NO₂

- Molecular Weight : 115.17 g/mol

- Stereochemistry : Chiral molecule with one stereocenter at the 3-position.

This compound features an amino group attached to the third carbon of a butanoate backbone, which contributes to its biological activity by allowing interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several key biological activities:

-

Neuroprotective Effects :

- The compound has been shown to enhance cognitive functions and may provide neuroprotection by modulating neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) .

-

Metabolic Pathways :

- It plays a role in amino acid metabolism and energy production pathways, suggesting potential applications in metabolic disorders .

-

Interaction with Receptors :

- This compound may interact with neurotransmitter receptors, enhancing synaptic plasticity .

The mechanism of action for this compound involves:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, influencing their structure and function.

- Prodrug Activity : It may act as a prodrug for GABA, facilitating its role as an inhibitory neurotransmitter in the central nervous system .

Neuroprotective Studies

A study highlighted the neuroprotective role of this compound in models of cognitive decline. The compound was administered to animal models exhibiting symptoms similar to Alzheimer's disease, resulting in improved memory retention and reduced neuronal apoptosis.

Metabolic Role Investigation

Research has demonstrated that this compound influences metabolic pathways related to energy production. In vitro studies showed that it enhances the activity of enzymes involved in amino acid metabolism, suggesting its potential utility in treating metabolic syndromes.

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Chiral with amino group | Neuroprotective, enhances cognitive function |

| Ethyl (3S)-3-aminobutanoate | Stereoisomer | Different receptor interactions |

| Methyl (3S)-3-aminobutanoate | Methyl ester instead of ethyl | Varies in metabolic effects |

This table illustrates how structural differences among similar compounds can lead to variations in biological activity.

Applications in Drug Development

This compound is being explored as a building block for synthesizing novel pharmaceuticals. Its unique properties make it a candidate for developing drugs targeting neurological disorders and metabolic diseases.

Properties

IUPAC Name |

ethyl (3R)-3-aminobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-9-6(8)4-5(2)7/h5H,3-4,7H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIOOBJZIASBFF-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.